2-Chloro-5-(trifluoromethyl)nicotinic acid
CAS No.: 505084-59-3
Cat. No.: VC7821383
Molecular Formula: C7H3ClF3NO2
Molecular Weight: 225.55 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 505084-59-3 |
---|---|
Molecular Formula | C7H3ClF3NO2 |
Molecular Weight | 225.55 g/mol |
IUPAC Name | 2-chloro-5-(trifluoromethyl)pyridine-3-carboxylic acid |
Standard InChI | InChI=1S/C7H3ClF3NO2/c8-5-4(6(13)14)1-3(2-12-5)7(9,10)11/h1-2H,(H,13,14) |
Standard InChI Key | RMSKYTKOFDQVEL-UHFFFAOYSA-N |
SMILES | C1=C(C=NC(=C1C(=O)O)Cl)C(F)(F)F |
Canonical SMILES | C1=C(C=NC(=C1C(=O)O)Cl)C(F)(F)F |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s structure is defined by a pyridine core with distinct substituents:
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Chlorine at position 2 enhances electrophilic reactivity.
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Trifluoromethyl at position 5 contributes to metabolic stability and lipophilicity.
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Carboxylic acid at position 3 enables salt formation and hydrogen bonding .
Physical Properties
Key physicochemical parameters include:
Property | Value | Source |
---|---|---|
Melting Point | 173–178°C | |
Molecular Weight | 225.55 g/mol | |
Density | 1.603 g/cm³ (predicted) | |
pKa | 1.57 (predicted) | |
Solubility | Poor in water; soluble in DMSO |
The low pKa (1.57) reflects the strong electron-withdrawing effects of the substituents, enhancing acidity compared to unsubstituted nicotinic acid .
Synthesis Methods
Catalytic Hydrogenation and Chlorination
A patented route (CN100355732C) involves:
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N-Oxidation of 3-methylpyridine.
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Chlorination using benzoyl chloride.
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Catalytic hydrogenation with Pd/C or Raney nickel to yield 2-chloro-5-trifluoromethylpyridine, followed by oxidation to the carboxylic acid . This method achieves an 82.7% yield under optimized conditions .
Pyridine Ring Formation
An alternative approach (Org. Lett. 2008) constructs the pyridine ring from fluorinated precursors via cyclization, yielding 2-(trifluoromethyl)nicotinic acid derivatives with >90% purity .
Comparative Analysis
Method | Yield | Key Advantage | Limitation |
---|---|---|---|
Catalytic Hydrogenation | 82.7% | Scalable for industrial production | Requires high-pressure H₂ |
Cyclization | 75–90% | High purity | Multi-step purification |
Applications in Medicinal Chemistry
Catechol-O-Methyltransferase (COMT) Inhibitors
The compound serves as an intermediate in synthesizing 3-(5-(3,4-dihydroxy-5-nitrophenyl)-1,2,4-oxadiazol-3-yl)-2-(trifluoromethyl)pyridine 1-oxide, a potent COMT inhibitor used in Parkinson’s disease therapy . COMT inhibitors prolong the efficacy of L-DOPA by preventing its peripheral metabolism .
Neurological Therapeutics
Studies demonstrate that nicotinic acid derivatives modulate α7 nicotinic acetylcholine receptors (nAChRs), improving cognition in rodent models of schizophrenia . The trifluoromethyl group enhances blood-brain barrier permeability, making this compound a candidate for neurodegenerative drug development .
Antimicrobial and Anti-Inflammatory Agents
Structural analogs exhibit:
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Antimicrobial activity: MIC values of 2–8 µg/mL against Staphylococcus aureus.
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Anti-inflammatory effects: Inhibition of COX-2 with IC₅₀ = 0.3 µM.
Agrochemical Applications
Herbicidal Activity
As a metabolite of diflufenican, it inhibits protoporphyrinogen oxidase (PPO), disrupting chlorophyll synthesis in weeds. Field trials show 95% efficacy against Amaranthus retroflexus at 50 g/ha.
Environmental Impact
Despite its efficacy, the compound’s persistence in soil (half-life = 60 days) raises concerns about groundwater contamination.
Recent Research Advances
Dopaminergic Modulation
In vivo studies (PubMed, 2016) reveal that α7 nAChR agonists derived from this compound enhance risperidone-induced dopamine release in the nucleus accumbens (150% increase vs. control), suggesting utility in antipsychotic therapies .
Synthetic Methodology Innovations
Microwave-assisted synthesis reduces reaction times from 20 hours to 15 minutes, achieving 89% yield (Ambeed, 2020) .
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